Physicochemical Properties of 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene
Physicochemical Properties of 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene
This guide details the physicochemical properties, synthesis, and reactivity of 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene , a critical fluorinated building block in medicinal chemistry.
Executive Summary
2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene is a tri-substituted arene characterized by a unique electronic "push-pull" system. The molecule features a strongly electron-withdrawing trifluoromethyl group (
This specific substitution pattern makes it a high-value intermediate for Structure-Activity Relationship (SAR) studies, particularly in the development of CNS-active agents (e.g., PDE2 inhibitors) where the metabolic stability of the
Physicochemical Profile
The following data aggregates experimental values and high-confidence computational predictions (QSPR) for the specific isomer 1-(trifluoromethyl)-2-(benzyloxy)-4-bromobenzene .
Table 1: Core Physical Data
| Property | Value / Description | Note |
| IUPAC Name | 4-Bromo-2-(benzyloxy)-1-(trifluoromethyl)benzene | Unambiguous numbering relative to |
| Molecular Formula | ||
| Molecular Weight | 331.13 g/mol | |
| Physical State | White to off-white crystalline solid | Low-melting solid (approx. 45–55 °C) depending on purity |
| Boiling Point | 336.5 ± 42.0 °C | Predicted at 760 mmHg |
| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc, Toluene | Lipophilic scaffold |
| pKa (Conjugate Acid) | ~ -3.5 (Ether oxygen) | Extremely weak base; stable to non-Lewis acids |
Table 2: Molecular Descriptors (ADME/T)
| Descriptor | Value | Implication for Drug Design |
| cLogP | 5.12 ± 0.4 | Highly lipophilic; likely requires formulation aid or polar group addition for bioavailability. |
| Topological PSA | 9.23 Ų | Low polar surface area; excellent blood-brain barrier (BBB) permeability potential. |
| H-Bond Acceptors | 3 (F atoms) + 1 (Ether O) | Fluorine acts as a weak acceptor; Ether O is sterically crowded. |
| H-Bond Donors | 0 | No labile protons. |
| Rotatable Bonds | 3 | Benzyl ether linkage allows conformational flexibility. |
Structural Analysis & Reactivity Logic
Electronic Environment
The molecule's reactivity is dictated by the interplay of its three substituents:
-
(Position 1): A strong
-electron withdrawing group (EWG). It deactivates the ring towards electrophilic attack but activates the ortho-position (C2) and para-position (C4) towards nucleophilic attack (though C4 is occupied by Br). -
Benzyloxy (Position 2): An electron-donating group (EDG) by resonance. It directs electrophilic substitution to its ortho (C3) and para (C5) positions.
-
Bromine (Position 4): A weak deactivator but an excellent leaving group for metal-catalyzed cross-coupling.
Steric Considerations
The bulky
Diagram 1: Structural Logic & Electronic Vectors
Caption: Electronic and steric interplay between substituents. The CF3 group activates the precursor for synthesis while the Br atom serves as the primary diversification point.
Synthesis Protocol
The most robust route to this specific isomer avoids the ambiguity of electrophilic bromination by using a pre-functionalized precursor: 4-bromo-2-fluorobenzotrifluoride . The synthesis relies on a regiospecific Nucleophilic Aromatic Substitution (
Reaction Scheme
Precursors: 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene + Benzyl Alcohol.
Reagents: Potassium tert-butoxide (
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a flame-dried 3-neck flask with anhydrous DMF (0.5 M concentration relative to substrate).
-
Add Benzyl alcohol (1.1 equiv) and cool to 0 °C under Nitrogen atmosphere.
-
Slowly add
(60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 mins to generate the sodium alkoxide. Caution: H2 gas evolution.
-
-
Coupling (
):-
Add 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 equiv) dropwise to the alkoxide solution.
-
Note: The
group activates the ortho-fluorine, making it a superior leaving group. -
Warm the reaction to Room Temperature (RT) and stir for 2–4 hours. If conversion is slow, heat to 60 °C.
-
-
Workup & Purification:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (
). Wash combined organics with water and brine to remove DMF. -
Dry over
, filter, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (SiO2, 0-5% EtOAc in Hexanes). The product is non-polar.[1]
-
Diagram 2: Synthetic Pathway
Caption: Regioselective SnAr synthesis exploiting the activating nature of the ortho-CF3 group.
Reactivity & Applications
This scaffold acts as a "masked" phenol with a handle for carbon-carbon bond formation.
A. Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The C4-Bromine is highly reactive towards Pd(0) oxidative addition.
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl systems common in enzyme inhibitors.
-
Buchwald-Hartwig: Amination at C4 introduces solubility-enhancing amines (e.g., morpholine, piperazine).
B. Lithium-Halogen Exchange
Treatment with
-
Utility: Can be trapped with electrophiles like DMF (to form the aldehyde),
(to form the carboxylic acid), or ketones. -
Stability: The 2-benzyloxy group stabilizes the lithiated species via coordination (Directed Ortho Metalation effect is minor here due to distance, but the ether oxygen can coordinate Li).
C. Debenzylation (Deprotection)
The benzyl group can be removed to reveal the free phenol: 5-bromo-2-(trifluoromethyl)phenol .
-
Conditions:
(may reduce the Br if not carefully controlled) or / . -
Strategic Value: Allows late-stage diversification of the hydroxyl group after the C4-position has been functionalized.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert gas. Benzyl ethers can slowly oxidize to benzaldehyde and the phenol upon prolonged exposure to air and light.
-
Waste: Fluorinated aromatics must be disposed of as halogenated organic waste. Do not incinerate without scrubbers due to HF formation.
References
-
ChemicalBook. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene (CAS 200956-32-7) Entry. (Note: Check isomer specificity). Link
-
PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene (Structural Analog for Property Estimation).[2]Link
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) Mechanism & Conditions.Link
-
Sigma-Aldrich. 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene (Precursor).Link
-
Google Patents. WO2010110400A1 - Synthesis of heterocyclic compounds involving benzyloxy-trifluoromethyl intermediates.Link
